Nitromemantine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nitromemantine, also known by its developmental code name YQW-36, is a derivative of memantine. It was developed in 2006 for the treatment of Alzheimer’s disease. This compound has shown promise in reducing excitotoxicity mediated by the over-activation of the glutamatergic system by blocking NMDA receptors .
准备方法
Nitromemantine is synthesized through a series of chemical reactions starting from memantine. The synthetic route involves the nitration of memantine to introduce a nitrate group. The reaction conditions typically involve the use of nitric acid and a suitable solvent under controlled temperature and pressure conditions . Industrial production methods would likely involve scaling up this process while ensuring the purity and yield of the final product.
化学反应分析
Nitromemantine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where the nitrate group can be replaced by other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure. The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
Nitromemantine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a model compound to study the effects of nitration on the pharmacological properties of memantine derivatives.
Industry: The compound’s unique properties make it a candidate for developing new neuroprotective drugs.
作用机制
Nitromemantine acts as a low-affinity voltage-dependent uncompetitive antagonist at glutamatergic NMDA receptors. It selectively inhibits extrasynaptic NMDA receptors while sparing normal physiological synaptic NMDA receptor activity. This selective inhibition results in fewer side effects and greater neuroprotective action. The nitrate group of this compound binds to a second site on the extrasynaptic NMDA receptor, enhancing its effectiveness .
相似化合物的比较
Nitromemantine is compared with other similar compounds such as:
Neramexane: Another NMDA receptor antagonist, but with different pharmacological properties.
Amantadine: Used primarily as an antiviral and antiparkinsonian agent, it also shares structural similarities with memantine.
This compound’s uniqueness lies in its dual action of blocking NMDA receptors and binding to a second site on the receptor, which enhances its neuroprotective effects .
属性
CAS 编号 |
765890-91-3 |
---|---|
分子式 |
C14H24N2O3 |
分子量 |
268.35 g/mol |
IUPAC 名称 |
(3-amino-5,7-diethyl-1-adamantyl) nitrate |
InChI |
InChI=1S/C14H24N2O3/c1-3-11-5-12(4-2)7-13(15,6-11)10-14(8-11,9-12)19-16(17)18/h3-10,15H2,1-2H3 |
InChI 键 |
SENUTBBWBZZNRT-UHFFFAOYSA-N |
规范 SMILES |
CCC12CC3(CC(C1)(CC(C2)(C3)O[N+](=O)[O-])N)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。